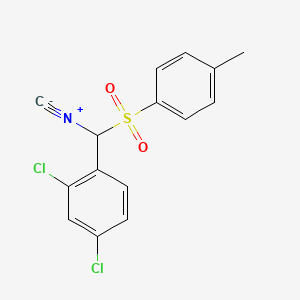

a-Tosyl-(2,4-dichlorobenzyl) isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIBEUGOSPSWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)Cl)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378065 | |

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952727-77-4 | |

| Record name | 2,4-Dichloro-1-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952727-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"a-Tosyl-(2,4-dichlorobenzyl) isocyanide" synthesis mechanism

An In-depth Technical Guide to the Synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide

Executive Summary

α-Tosyl-(2,4-dichlorobenzyl) isocyanide is a specialized derivative of the highly versatile Tosylmethyl isocyanide (TosMIC) reagent.[1][2] Its structure, featuring a tosyl group, an isocyanide moiety, and a dichlorinated benzyl substituent, makes it a valuable building block in synthetic organic and medicinal chemistry.[3][4] This guide provides a comprehensive overview of the core two-step synthetic mechanism for preparing this compound, designed for researchers, scientists, and drug development professionals. The synthesis proceeds through the formation of an N-substituted formamide intermediate from 2,4-dichlorobenzaldehyde, which is subsequently dehydrated to yield the target isocyanide. This document elucidates the underlying reaction mechanisms, explains the causality behind experimental choices, and provides detailed, field-proven protocols to ensure reliable and reproducible synthesis.

Introduction: The Significance of α-Substituted TosMIC Reagents

Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in organic synthesis, celebrated for its ability to serve as a versatile C1 synthon for constructing a wide array of molecular architectures.[1][2][5] The acidity of the α-protons, enhanced by the electron-withdrawing effects of both the sulfonyl and isocyanide groups, allows for easy deprotonation and subsequent alkylation.[5][6] This reactivity is harnessed in numerous name reactions, most notably the Van Leusen reaction, for the synthesis of nitriles, oxazoles, imidazoles, and other vital heterocyclic systems that are prevalent in pharmacologically active compounds.[5][6][7][8]

The introduction of substituents at the α-position, as in α-Tosyl-(2,4-dichlorobenzyl) isocyanide, provides chemists with more complex and sterically defined building blocks. These substitutions can profoundly influence the stereochemical outcomes of subsequent reactions and are critical for tuning the structure-activity relationships (SAR) of target molecules in drug discovery programs.[1] The 2,4-dichloro substitution pattern, in particular, is a common motif in pharmaceuticals, often introduced to modulate metabolic stability, receptor binding affinity, and pharmacokinetic properties.

This guide focuses on the most robust and widely adopted synthetic strategy: a two-step process involving formamide formation followed by dehydration.[9][10][11]

Core Synthesis Workflow

The synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is efficiently achieved through a sequential two-part process. This workflow is designed for high yield and purity, starting from commercially available precursors.

Caption: Key steps in the formation of the formamide intermediate.

Experimental Protocol: N-[1-(2,4-dichlorophenyl)-1-tosylmethyl]formamide

This protocol is adapted from a general, high-yield procedure for related compounds. [9]

-

Setup: To a three-necked, round-bottomed flask equipped with an overhead stirrer, reflux condenser (with N₂ inlet), and a temperature probe, add acetonitrile (5 volumes) and toluene (5 volumes).

-

Reagent Addition: Charge the flask with 2,4-dichlorobenzaldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).

-

Reaction Part A: Heat the stirred solution to 50°C for 4-5 hours. The reaction should be monitored by TLC or LC-MS for the consumption of the aldehyde.

-

Reagent Addition Part B: Add solid p-toluenesulfinic acid (1.5 equiv) to the reaction mixture.

-

Reaction Part B: Continue heating at 50°C for an additional 4-5 hours until the reaction is complete.

-

Workup: Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 5 volumes). Add water (25 volumes) and cool the mixture to 0°C.

-

Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash the filter cake with cold TBME, and dry in a vacuum oven at 60°C to yield the formamide intermediate, which is typically used in the next step without further purification.

Part 2: Dehydration to Isocyanide

The final step is the dehydration of the formamide intermediate to the target isocyanide. This is a classic transformation in organic chemistry. [10][11]

Mechanism Deep Dive

The most common and effective method for this dehydration utilizes phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N). [11][12][13]

-

Activation of Carbonyl: The formamide exists in equilibrium with its tautomeric form, a hydroxy-imine. The lone pair on the oxygen of the formamide (or its tautomer) attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Good Leaving Group: This creates a phosphoryl-activated intermediate, converting the hydroxyl group into an excellent leaving group.

-

Elimination: Triethylamine, a strong, non-nucleophilic base, abstracts the two protons in a stepwise or concerted manner. This leads to the elimination of the phosphate-based leaving group and the formation of the carbon-nitrogen triple bond of the isocyanide.

Caption: Dehydration mechanism using phosphorus oxychloride.

Experimental Protocol: α-Tosyl-(2,4-dichlorobenzyl) isocyanide

This protocol is based on established methods for isocyanide synthesis. [9][12][13]Caution: Isocyanides are known for their strong, unpleasant odors. This procedure should be performed in a well-ventilated fume hood.

-

Setup: Charge a three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe with the N-substituted formamide (1.0 equiv) and anhydrous tetrahydrofuran (THF, 7 volumes).

-

Reagent Addition: Add phosphorus oxychloride (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the resulting solution to 0°C using an ice bath.

-

Base Addition: Slowly add triethylamine (6.0 equiv) dropwise via the addition funnel, ensuring the internal reaction temperature is maintained below 10°C.

-

Reaction: After the addition is complete, warm the reaction to 5-10°C and hold for 30-45 minutes. Monitor for completion by TLC.

-

Quenching and Extraction: Quench the reaction by adding ethyl acetate (5 volumes) and water (5 volumes). Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Washing: Wash the organic layer sequentially with water (2 x 5 volumes), saturated sodium bicarbonate solution (1 x 5 volumes), and brine (1 x 2.5 volumes).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by recrystallization from a suitable solvent such as isopropanol or a mixture of dichloromethane and hexanes to yield the final product. [14]

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes based on analogous syntheses reported in the literature. [9][13]

| Step | Key Reagents | Solvent(s) | Temp. | Time (h) | Typical Yield |

|---|---|---|---|---|---|

| 1. Formamide Synthesis | 2,4-Dichlorobenzaldehyde, Formamide, p-Toluenesulfinic acid, TMSCl | Acetonitrile, Toluene | 50°C | 8-10 | 85-95% |

| 2. Dehydration | N-Substituted Formamide, POCl₃, Triethylamine | THF | 0-10°C | 0.5-1.0 | 80-90% |

Applications in Drug Discovery and Development

α-Tosyl-(2,4-dichlorobenzyl) isocyanide is not an end product but a sophisticated intermediate. Its primary utility lies in its application in multicomponent reactions and cycloadditions to rapidly build molecular complexity. [3]

-

Van Leusen Imidazole Synthesis: Reaction with aldimines (often formed in situ from an aldehyde and an amine) yields highly substituted imidazoles, a core scaffold in many therapeutic agents. [6][7]* Oxazole Synthesis: Reaction with aldehydes under basic conditions leads to the formation of oxazoles. [6][8]* Isoquinoline Synthesis: Acid-mediated cyclization of α-benzyl TosMIC derivatives can be used to construct the isoquinoline core. [15] The presence of the dichlorobenzyl moiety allows for the direct incorporation of this common pharmaceutical structural element into complex heterocyclic systems, providing a direct route to novel drug candidates. [4]

Conclusion

The synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide via a two-step formylation-dehydration sequence is a robust, high-yielding, and reliable method. By understanding the underlying mechanisms of both the formamide formation and the subsequent dehydration, researchers can confidently execute this synthesis. The causality-driven protocols provided herein serve as a self-validating system for producing this valuable and versatile building block, empowering scientists in the fields of organic synthesis and drug development to explore new chemical entities with significant therapeutic potential.

References

- An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1-tosylmethyl isocyanide - Benchchem.

-

Van Leusen Reaction - Organic Chemistry Portal. [Link]

-

Van Leusen Imidazole Synthesis - Organic Chemistry Portal. [Link]

-

Van Leusen reaction - Wikipedia. [Link]

-

Carbylamine reaction - Wikipedia. [Link]

-

Van Leusen Reaction - NROChemistry. [Link]

-

Van Leusen Reaction - SynArchive. [Link]

-

α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. [Link]

-

Medicinal Chemistry of Isocyanides - ACS Publications. [Link]

-

Isoquinoline Synthesis by Heterocyclization of Tosylmethyl Isocyanide Derivatives: Total Synthesis of Mansouramycin B - ACS Publications. [Link]

-

Isocyanide - Wikipedia. [Link]

-

Isocyanide Chemistry - Baran Lab. [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC - NIH. [Link]

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC) - Organic Reactions. [Link]

-

Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine - R Discovery. [Link]

Sources

- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Isocyanide - Wikipedia [en.wikipedia.org]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 13. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to α-Tosyl-(2,4-dichlorobenzyl) isocyanide: Synthesis, Reactivity, and Applications

Abstract

α-Tosyl-(2,4-dichlorobenzyl) isocyanide is a specialized, polyfunctional reagent belonging to the versatile class of tosylmethyl isocyanide (TosMIC) derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. We will delve into the mechanistic underpinnings of its synthetic utility, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful building block.

Introduction: A Multifunctional Synthetic Tool

p-Toluenesulfonylmethyl isocyanide (TosMIC) and its substituted derivatives are renowned as powerful and versatile synthons in modern organic chemistry.[1][2] These reagents uniquely combine three key functional elements: the isocyanide group, a sulfonyl moiety, and an acidic α-carbon.[3] This dense functionality allows for a diverse range of chemical transformations.[3]

α-Tosyl-(2,4-dichlorobenzyl) isocyanide, a derivative of TosMIC, incorporates a 2,4-dichlorobenzyl group, which modulates its reactivity and provides a scaffold for further functionalization. Like its parent compound, it is a stable, colorless to yellow solid that serves as a cornerstone for constructing nitrogen-containing heterocycles, which are prevalent in natural products and pharmacologically active compounds. The tosyl group not only activates the adjacent methylene protons but also functions as an excellent leaving group, while the isocyanide carbon acts as both a nucleophile and an electrophile.[2][3][4] This guide explores the synthesis, properties, and strategic application of this reagent in complex molecule synthesis.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of α-Tosyl-(2,4-dichlorobenzyl) isocyanide are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 952727-77-4 | [5][] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂S | [5][] |

| Molecular Weight | 340.23 g/mol | [5] |

| Appearance | Colorless to yellow powder | [5] |

| Purity | ≥ 95% (typically by NMR or HPLC) | [5][7] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [5][7][8] |

Solubility

While specific solubility data is not extensively published, compounds of this class generally exhibit limited solubility in water due to their hydrophobic aromatic rings.[9] They are typically soluble in polar organic solvents such as tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF), which are common media for their reactions.[9][10]

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration, typically found in the 2110-2165 cm⁻¹ region.[9] The tosyl group also presents characteristic strong absorptions for the S=O bonds.[9]

-

Mass Spectrometry (MS): Mass spectrometric analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[9] Common fragmentation pathways include the loss of the halogen atoms and cleavage of the C-S bond.[9][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess purity. The spectra will show characteristic signals for the aromatic protons of the tosyl and dichlorobenzyl groups, the methyl group of the tosyl moiety, and the unique signal for the α-carbon.

Synthesis and Mechanistic Considerations

The synthesis of α-substituted tosylmethyl isocyanides is generally achieved through a reliable two-step process starting from the corresponding aldehyde.[10][12] This involves the formation of an N-formamide intermediate, followed by dehydration to yield the target isocyanide.[10][13]

General Synthetic Workflow

The synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide follows a pathway analogous to that of other α-tosylbenzyl isocyanides.[10]

Caption: General two-step synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide.

Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a representative procedure adapted from the synthesis of similar compounds.[10][13] Researchers should optimize conditions for their specific needs.

Step 1: Synthesis of N-[α-Tosyl-(2,4-dichlorobenzyl)]formamide

-

To a reaction vessel, add acetonitrile and toluene, followed by 2,4-dichlorobenzaldehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.).[10]

-

Heat the mixture to approximately 50°C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq.) to the reaction mixture and continue heating for an additional 4-5 hours.[10]

-

After cooling to room temperature, add tert-butyl methyl ether (TBME) and quench the reaction with water.

-

Extract the aqueous layer with an appropriate organic solvent. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude formamide intermediate, which can be purified by recrystallization.

Step 2: Dehydration to α-Tosyl-(2,4-dichlorobenzyl) isocyanide

-

Dissolve the N-[α-Tosyl-(2,4-dichlorobenzyl)]formamide intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere.[10][13]

-

Add phosphorus oxychloride (POCl₃, 2.0 eq.) and stir for 5 minutes at room temperature.[10]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add triethylamine (6.0 eq.) dropwise, ensuring the internal temperature remains below 10°C.[10][13]

-

After the addition is complete, allow the reaction to proceed for 2 hours at 20-30°C.[13]

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.[13]

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to afford the final α-Tosyl-(2,4-dichlorobenzyl) isocyanide.[13]

Reactivity and Synthetic Applications

The synthetic power of α-Tosyl-(2,4-dichlorobenzyl) isocyanide stems from the interplay of its functional groups. It is a versatile building block, primarily used in the synthesis of heterocyclic compounds.[2][7]

Core Reactivity

-

α-Carbon Acidity: The electron-withdrawing sulfonyl group significantly increases the acidity of the proton on the α-carbon, allowing for easy deprotonation with a base to form a nucleophilic "carbanion".[3]

-

Isocyanide Reactivity: The isocyanide carbon can act as a nucleophile or participate in cycloaddition reactions.[2][14]

-

Tosyl as a Leaving Group: The p-toluenesulfinate anion is an excellent leaving group, facilitating elimination reactions after cyclization.[3][4]

Synthesis of Heterocycles

A primary application of TosMIC and its derivatives is the synthesis of five-membered heterocycles like oxazoles, imidazoles, and pyrroles through reactions with aldehydes, imines, and activated alkenes, respectively.[1][2] For instance, the reaction with aldehydes in the presence of a base is a classic route to oxazoles.

Caption: Reaction pathway for oxazole synthesis using a TosMIC derivative.

Unexpected Role as a Sulfonylating Agent

Recent studies have uncovered a novel role for TosMIC as a sulfonylating agent.[11] In reactions with α-bromocarbonyl compounds, instead of the expected substitution or cyclization, TosMIC can act as a source of the tosyl group, leading to α-sulfonated ketones and esters. This transformation is believed to proceed through the hydration of the isocyanide to a formamide intermediate, followed by C-S bond cleavage.[11]

Safety and Handling

As with many reactive organic reagents, proper handling of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is critical. The safety information is generally extrapolated from data on similar isocyanide and tosyl compounds.[15][16]

-

Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[3][15] It may cause irritation to the skin, eyes, and respiratory tract.[3] Isocyanides can be metabolized to cyanide in the body, posing a significant toxicological risk.[3]

-

Precautions for Safe Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[16]

-

Avoid breathing dust or vapors.

-

Prevent contact with skin and eyes.[16]

-

The compound may be moisture-sensitive; handle under dry, inert conditions where necessary.[3][9]

-

-

Storage: Store in a tightly closed container in a cool, dry place, typically at refrigerated temperatures (0-8°C).[5][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

α-Tosyl-(2,4-dichlorobenzyl) isocyanide is a highly valuable and versatile reagent for advanced organic synthesis. Its unique combination of an isocyanide, an activatable methylene group, and a sulfonyl leaving group provides a powerful platform for the efficient construction of complex molecular architectures, particularly nitrogen-containing heterocycles. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables chemists to harness its full potential in the fields of drug discovery, medicinal chemistry, and materials science.[5][7]

References

- BenchChem. (2025). Unraveling the Reaction Pathways of Tosylmethyl Isocyanides: A Computational Comparison of Transition States. Benchchem.

- Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393.

- ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate.

- ChemicalBook. (2024). Tosylmethyl isocyanide: Reaction profile and Toxicity. ChemicalBook.

- Chen, J., Guo, W., Wang, Z., Hu, L., Chen, F., & Xia, Y. (n.d.). Unexpected Role of p-Toluenesulfonylmethyl Isocyanide as a Sulfonylating Agent in Reactions with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry. ACS Publications.

- BOC Sciences. (n.d.). CAS 952727-77-4 a-Tosyl-(2,4-dichlorobenzyl) isocyanide. BOC Sciences.

- Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

- Smolecule. (n.d.). Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5. Smolecule.

- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.

- Chem-Impex. (n.d.). α-Tosyl-(4-chlorobenzyl)isocyanide. Chem-Impex.

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Retrieved from [Link]

- ChemicalBook. (n.d.). α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis. ChemicalBook.

- ResearchGate. (n.d.). α-Tosylbenzyl Isocyanide. ResearchGate.

- PubChem. (n.d.). a-Tosyl-(4-fluorobenzyl) isocyanide. PubChem.

- Chem-Impex. (n.d.). 2,4-Dichloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene. Chem-Impex.

- BLD Pharm. (n.d.). 918892-30-5|a-Tosyl-(4-chlorobenzyl) isocyanide. BLD Pharm.

- ChemicalBook. (2025). 2,4-DICHLOROBENZYL ISOCYANATE - Safety Data Sheet. ChemicalBook.

- Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 918892-30-5|a-Tosyl-(4-chlorobenzyl) isocyanide|BLD Pharm [bldpharm.com]

- 9. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of a-Tosyl-(2,4-dichlorobenzyl) isocyanide

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of a-Tosyl-(2,4-dichlorobenzyl) isocyanide, a compound of significant interest in synthetic organic chemistry. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs and employs theoretical modeling principles to offer a robust understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of α-Tosyl-benzyl Isocyanides

α-Tosyl-benzyl isocyanides belong to a versatile class of reagents, with the parent compound, p-tosylmethyl isocyanide (TosMIC), being a cornerstone in the synthesis of a wide array of heterocyclic compounds.[1] The utility of these molecules stems from the unique combination of three key functional groups: the isocyanide, the tosyl group, and an acidic α-carbon.[1] The tosyl group acts as an excellent leaving group and enhances the acidity of the α-carbon, facilitating a variety of cyclization reactions.[1] The introduction of substituents on the benzyl ring, as in this compound, allows for the fine-tuning of the reagent's steric and electronic properties, thereby expanding its synthetic potential.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the first step in any detailed structural analysis.

| Property | Value | Source |

| Chemical Name | 1-[(2,4-dichlorophenyl)(isocyano)methyl]sulfonyl-4-methylbenzene | N/A |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂S | [2] |

| CAS Number | 952727-77-4 | [2] |

| Molecular Weight | 340.23 g/mol | Calculated |

Synthesis and Spectroscopic Characterization

The synthesis of α-tosyl-benzyl isocyanides generally follows a two-step procedure starting from the corresponding benzaldehyde. This involves the formation of an N-(α-tosylbenzyl)formamide intermediate, followed by dehydration to yield the isocyanide.[3]

Synthetic Pathway

The probable synthetic route to this compound is analogous to that of α-tosylbenzyl isocyanide.[3]

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2110-2165 cm⁻¹ characteristic of the isocyanide (N≡C) stretching vibration.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show a singlet for the methyl protons of the tosyl group around 2.4 ppm, aromatic protons in the range of 7-8 ppm, and a key singlet for the benzylic proton. The chemical shift of this benzylic proton would be influenced by the electron-withdrawing nature of the adjacent tosyl, isocyanide, and dichlorophenyl groups.

-

¹³C NMR: The isocyanide carbon typically appears in the range of 155-170 ppm. The benzylic carbon would also have a characteristic chemical shift. For the parent TosMIC, spectral data is available and can serve as a reference.[2]

-

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity. The molecule's conformation is primarily determined by the rotation around several key single bonds.

Caption: Key rotatable bonds defining the conformation of the molecule.

Bond Lengths and Angles

While a crystal structure for the title compound is not available, data from related structures, such as a-Tosyl-(4-chlorobenzyl) isocyanide, can provide valuable insights into expected bond lengths and angles.[5] The isocyanide group is expected to have a nearly linear C-N-C arrangement with an angle approaching 180°.[5] The C≡N triple bond distance is typically around 1.16 Å.[4]

| Bond/Angle | Expected Value | Rationale/Reference |

| C-N (isocyanide) | ~1.16 Å | Typical C≡N triple bond length.[4] |

| N-C (isocyanide) | ~1.40 Å | Single bond character. |

| C-S (sulfonyl) | ~1.77 Å | Typical C-S bond in sulfones. |

| S=O (sulfonyl) | ~1.43 Å | Typical S=O double bond in sulfones. |

| C-N-C (isocyanide) | ~180° | Linear geometry of the isocyanide group.[5] |

| O-S-O (sulfonyl) | ~120° | Tetrahedral geometry around sulfur. |

Conformational Preferences

The overall shape of the molecule is dictated by the torsional angles (τ1, τ2, τ3) around the benzylic carbon. The conformational landscape will be a balance between steric hindrance and electronic interactions.

-

Rotation around the Benzylic Carbon-Sulfur Bond (τ1): The bulky tosyl and 2,4-dichlorophenyl groups will likely adopt a staggered conformation to minimize steric repulsion.

-

Rotation around the Benzylic Carbon-Phenyl Bond (τ2): The orientation of the dichlorophenyl ring relative to the rest of the molecule will be influenced by steric clashes between the ortho-chloro substituent and the tosyl and isocyanide groups. Computational studies on substituted benzyl systems have shown that such interactions can significantly influence conformational preferences.[6]

-

Rotation around the Benzylic Carbon-Isocyanide Bond (τ3): The linear isocyanide group presents a smaller steric profile than the other substituents on the benzylic carbon.

It is plausible that the molecule exists in solution as a dynamic equilibrium of several low-energy conformers. The specific population of these conformers will be solvent-dependent.[7]

Experimental and Computational Workflow for Structural Elucidation

For a definitive structural and conformational analysis of this compound, a combined experimental and computational approach is recommended.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of α-Tosyl-(2,4-dichlorobenzyl) isocyanide with Nucleophiles

Introduction: The Versatility of α-Tosyl-(2,4-dichlorobenzyl) isocyanide in Modern Organic Synthesis

α-Tosyl-(2,4-dichlorobenzyl) isocyanide belongs to the versatile class of tosylmethyl isocyanide (TosMIC) reagents, which are powerful building blocks in organic synthesis.[1] The unique trifunctional nature of this molecule—possessing an isocyanide group, an acidic α-proton, and a tosyl group as an excellent leaving group—renders it highly reactive towards a diverse range of nucleophiles.[2][3] The presence of the 2,4-dichlorobenzyl moiety can further influence its reactivity and provide a scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the reactivity of α-Tosyl-(2,4-dichlorobenzyl) isocyanide with various nucleophiles, delving into the underlying mechanisms and providing practical, field-proven experimental protocols.

The isocyanide carbon, with its dual electrophilic and nucleophilic character, is the primary site of reactivity.[4] Nucleophilic attack on this carbon is a key step in many of the transformations discussed herein. The adjacent acidic proton can be readily abstracted by a base, generating a stabilized carbanion that can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the tosyl group is an excellent leaving group, facilitating elimination and cyclization reactions that lead to the formation of various heterocyclic systems.[5]

This guide will explore the core reactivity patterns of α-Tosyl-(2,4-dichlorobenzyl) isocyanide with a focus on cycloaddition reactions, multicomponent reactions, and its application in the synthesis of important heterocyclic scaffolds such as oxazoles, pyrroles, and imidazoles.

Part 1: [3+2] Cycloaddition Reactions - The Van Leusen Pyrrole Synthesis

One of the most powerful applications of TosMIC and its derivatives is the van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction with electron-deficient alkenes.[6] This reaction provides a direct and efficient route to a wide variety of substituted pyrroles.[7][8]

Mechanistic Insights

The reaction is initiated by the base-mediated deprotonation of the α-carbon of α-Tosyl-(2,4-dichlorobenzyl) isocyanide, generating a tosylmethyl isocyanide anion. This anion then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition with a suitable Michael acceptor. The resulting intermediate subsequently eliminates the tosyl group to afford the aromatic pyrrole ring.[3]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"a-Tosyl-(2,4-dichlorobenzyl) isocyanide" electrophilicity of the isocyanide carbon

An In-depth Technical Guide to the Electrophilic Nature of the Isocyanide Carbon in α-Tosyl-(2,4-dichlorobenzyl) isocyanide

Abstract

The isocyanide functional group is a unique entity in organic chemistry, renowned for its "chameleonic" dual nucleophilic and electrophilic character.[1] In most contexts, such as the seminal Passerini and Ugi multicomponent reactions, it operates as a potent carbon-based nucleophile.[2][3][4] However, substitution at the α-carbon can dramatically modulate its electronic properties. This guide provides a detailed examination of α-Tosyl-(2,4-dichlorobenzyl) isocyanide, a reagent where the inherent electrophilicity of the isocyanide carbon is significantly amplified. Through a synergistic combination of powerful electron-withdrawing groups—the tosyl (p-toluenesulfonyl) and 2,4-dichlorobenzyl moieties—this molecule is primed for reactions that exploit the electrophilic nature of the isocyanide carbon. We will dissect the underlying electronic principles, explore key reaction mechanisms where this electrophilicity is manifested, provide detailed experimental protocols, and discuss the implications for complex molecule synthesis in fields such as drug discovery.

The Fundamental Amphiphilicity of the Isocyanide Group

To appreciate the reactivity of the target molecule, one must first understand the electronic structure of the isocyanide functional group (R-N⁺≡C⁻). It is best described as a resonance hybrid of two primary forms: a zwitterionic structure with a triple bond and a formal negative charge on the carbon, and a carbene-like structure with a divalent carbon.[5]

This unique arrangement gives rise to its amphiphilic nature. The Highest Occupied Molecular Orbital (HOMO) is a σ-type lone pair localized on the carbon atom, which accounts for its nucleophilic behavior.[1][6] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is a low-energy π* orbital, also centered on the carbon, rendering it susceptible to nucleophilic attack—the basis of its electrophilic character.[1]

Caption: Resonance structures and frontier orbitals of the isocyanide group.

Electronic Activation by α-Substituents

The reactivity of α-Tosyl-(2,4-dichlorobenzyl) isocyanide is dictated by the powerful electron-withdrawing nature of its substituents. This molecule can be deconstructed into three key components influencing the isocyanide carbon.

-

The α-Tosyl Group : The p-toluenesulfonyl (tosyl) group is a potent electron-withdrawing group due to the electronegativity of the oxygen atoms and the sulfur center.[7] Its primary effect in related compounds like p-Tolylsulfonylmethyl isocyanide (TosMIC) is to dramatically increase the acidity of the α-proton, facilitating deprotonation and subsequent nucleophilic reactions.[8][9] However, its strong inductive effect also withdraws electron density from the α-carbon, which in turn enhances the partial positive charge on the adjacent isocyanide carbon.

-

The 2,4-Dichlorobenzyl Group : The benzyl group is further substituted with two chlorine atoms. Chlorine is an electronegative element that exerts a strong electron-withdrawing inductive effect, further depleting the electron density of the aromatic ring and, critically, the benzylic carbon to which the isocyanide is attached.[10]

-

Synergistic Effect : The combination of these two powerful electron-withdrawing moieties creates a highly electron-deficient environment at the α-carbon. This potent inductive pull through the sigma bond framework significantly lowers the electron density around the isocyanide carbon, amplifying its inherent electrophilicity and making it an excellent target for nucleophiles.

Caption: Workflow of the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of a 5-Substituted Oxazole

This generalized protocol, adapted from established Van Leusen methodologies, illustrates how the electrophilicity of the isocyanide carbon is exploited. [11] Materials:

-

α-Tosyl-(2,4-dichlorobenzyl) isocyanide (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Methanol (MeOH)

-

Dichloromethane (DCM) for workup

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

To a stirred solution of α-Tosyl-(2,4-dichlorobenzyl) isocyanide (1.0 equiv) and the desired aldehyde (1.1 equiv) in methanol (0.2 M), add potassium carbonate (2.0 equiv) in one portion at room temperature.

-

Causality Note: Methanol serves as the solvent and also aids in the final elimination step. K₂CO₃ is a suitable base for the initial deprotonation, which is facilitated by the acidic nature of the α-proton.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Self-Validation: The crude product can be analyzed by ¹H NMR to confirm the disappearance of the α-proton signal and the appearance of the characteristic oxazole ring protons. Further purification by column chromatography on silica gel yields the pure 5-substituted oxazole.

Role in Multicomponent Reactions (MCRs)

In reactions like the Ugi four-component reaction, the isocyanide initially behaves as a nucleophile, attacking an iminium ion formed from an aldehyde and an amine. [3][12]This forms a highly reactive nitrilium ion intermediate. [2]This intermediate is a potent electrophile that is then trapped by the carboxylate nucleophile. The subsequent Mumm rearrangement drives the reaction to completion. [12] The electronic nature of the isocyanide starting material, influenced by its substituents, can affect the rate and efficiency of the initial nucleophilic attack and the stability of the resulting nitrilium ion. The strong electron-withdrawing groups in α-Tosyl-(2,4-dichlorobenzyl) isocyanide would be expected to slightly disfavor the initial nucleophilic step compared to an electron-rich isocyanide. However, its utility in forming complex scaffolds often outweighs this modest electronic penalty.

Data Summary and Comparative Analysis

| Component | Electronic Effect | Impact on Isocyanide Carbon |

| Isocyanide Group | Intrinsically amphiphilic | Possesses both nucleophilic (HOMO) and electrophilic (LUMO) character. [1] |

| α-Tosyl Group | Strong Inductive (-I) and Resonance (-R) EWG | Significantly increases electrophilicity; enables acidity of α-H. [7][13] |

| 2,4-Dichlorobenzyl Group | Strong Inductive (-I) EWG | Further enhances electrophilicity via sigma-bond polarization. [10] |

| Overall Molecule | Highly Electron-Deficient | Pronounced electrophilic character at the isocyanide carbon. |

Applications and Significance for Drug Development

The ability to functionalize molecules via isocyanide chemistry is of paramount importance to medicinal chemists and drug development professionals.

-

Rapid Library Generation : Isocyanide-based MCRs like the Ugi and Passerini reactions are workhorses in combinatorial chemistry, allowing for the rapid, one-pot synthesis of vast libraries of diverse, drug-like small molecules from simple building blocks. [12][14][15][16]* Heterocyclic Scaffolds : Reagents like α-Tosyl-(2,4-dichlorobenzyl) isocyanide are invaluable for constructing nitrogen- and oxygen-containing heterocycles (e.g., oxazoles, imidazoles). [17][18][19][20]These structural motifs are privileged scaffolds found in a multitude of FDA-approved drugs and biologically active natural products.

-

Molecular Complexity : The transformations enabled by this class of reagents allow for the efficient construction of complex molecular architectures with high atom economy, a key principle of green chemistry. [3]

Conclusion

While the isocyanide functional group possesses a fascinating dual reactivity, the electrophilicity of the isocyanide carbon in α-Tosyl-(2,4-dichlorobenzyl) isocyanide is brought to the forefront. The synergistic and powerful inductive withdrawal from the α-tosyl and 2,4-dichlorobenzyl groups creates a highly electron-deficient center, priming it for nucleophilic attack. This enhanced electrophilicity is expertly exploited in synthetic transformations such as the Van Leusen oxazole synthesis, where an intramolecular cyclization onto the isocyanide carbon is the key mechanistic step. For researchers in organic synthesis and drug development, understanding and leveraging this pronounced electrophilic character provides a powerful tool for the efficient construction of complex heterocyclic systems and diverse molecular libraries.

References

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Passerini reaction. Wikipedia. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Passerini reaction. Grokipedia. [Link]

-

Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes. [Link]

-

The 100 facets of the Passerini reaction. PMC, PubMed Central, NIH. [Link]

-

Ugi reaction. Wikipedia. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Ugi Reaction. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. SynArchive. [Link]

-

Medicinal Chemistry of Isocyanides. ACS Publications. [Link]

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PubMed Central. [Link]

-

Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ACS Publications. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

The low-lying electronic states of nickel cyanide and isocyanide: A theoretical investigation. The Journal of Chemical Physics. [Link]

-

Nuleophilicity of Iso Cyanide. Scribd. [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PMC, PubMed Central, NIH. [Link]

-

Isocyanide 2.0. Green Chemistry (RSC Publishing). [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Tosylate Leaving Group. AK Lectures. [Link]

-

9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

The Isocyanide-Cyanide and Isoelectronic Rearrangements. Roald Hoffmann. [Link]

-

Isocyanide. Wikipedia. [Link]

-

Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications. [Link]

-

With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why?. Reddit. [Link]

-

From Carbodiimides to Carbon Dioxide: Quantification of the Electrophilic Reactivities of Heteroallenes. Journal of the American Chemical Society, ACS Publications. [Link]

-

REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. University of Florida. [Link]

-

α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]

-

Reactions of Distabilized β-Dicarbonyl Sulfonium and Iodonium Ylides with Isocyanates. ResearchGate. [Link]

-

Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ResearchGate. [Link]

-

A-Tosyl-(2, 4-dichlorobenzyl) isocyanide, min 95%, 1 gram. CP Lab Safety. [Link]

-

a-Tosyl-(4-fluorobenzyl) isocyanide. PubChem. [Link]

Sources

- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. Van Leusen Reaction [organic-chemistry.org]

- 10. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. aklectures.com [aklectures.com]

- 14. Passerini reaction - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 18. enamine.net [enamine.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 1,3-Oxazole synthesis [organic-chemistry.org]

The Synthetic Versatility of α-Tosyl-(2,4-dichlorobenzyl) Isocyanide: A Technical Guide for Advanced Organic Synthesis

Introduction: The Unique Role of α-Substituted Tosylmethyl Isocyanides in Modern Organic Chemistry

In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks is perpetual. Among these, isocyanide-based reagents have carved a significant niche, primarily due to their unique reactivity in multicomponent reactions (MCRs).[1][2] The isocyanide functional group, with its divalent carbon atom, can react with both electrophiles and nucleophiles, enabling the rapid construction of complex molecular architectures. A particularly powerful class of these reagents is the α-substituted tosylmethyl isocyanides, with tosylmethyl isocyanide (TosMIC) itself being a celebrated workhorse in the synthesis of a vast array of heterocycles.[3]

This technical guide focuses on a specific, yet highly valuable derivative: α-Tosyl-(2,4-dichlorobenzyl) isocyanide . This compound combines the core reactivity of the TosMIC scaffold with the electronic and steric influences of a 2,4-dichlorophenyl group. The tosyl group serves a dual purpose: it enhances the acidity of the α-proton, facilitating deprotonation and subsequent nucleophilic attack, and it acts as an excellent leaving group in elimination steps that often lead to aromatization.[3][4] The dichlorobenzyl moiety introduces significant electronic effects, which can modulate the reactivity of the isocyanide and introduce a synthetically useful handle for further transformations, making this reagent a compelling choice for applications in drug discovery and materials science.[5]

This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of α-Tosyl-(2,4-dichlorobenzyl) isocyanide, offering researchers, scientists, and drug development professionals a practical resource for leveraging its synthetic potential.

Synthesis of α-Tosyl-(2,4-dichlorobenzyl) Isocyanide: A Step-by-Step Protocol

The synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide can be reliably achieved through a two-step sequence starting from commercially available 2,4-dichlorobenzaldehyde. This procedure is an adaptation of the well-established methods for preparing α-tosylbenzyl isocyanides and their fluorinated analogues.[6][7] The causality behind this synthetic route lies in the initial formation of a stable formamide intermediate, which is subsequently dehydrated to the target isocyanide.

Step 1: Synthesis of N-[α-Tosyl-(2,4-dichlorobenzyl)]formamide

The first step involves a three-component reaction between 2,4-dichlorobenzaldehyde, formamide, and p-toluenesulfinic acid.

Experimental Protocol:

-

To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 eq.), formamide (2.5 eq.), and acetonitrile/toluene (1:1 v/v) as the solvent.

-

Add chlorotrimethylsilane (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 50°C and stir for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq.) to the reaction mixture and continue heating for an additional 4-5 hours.

-

After cooling to room temperature, add tert-butyl methyl ether (TBME) and water.

-

Cool the mixture to 0°C and stir for 1 hour to precipitate the product.

-

Collect the solid by filtration, wash with TBME, and dry under vacuum to yield N-[α-Tosyl-(2,4-dichlorobenzyl)]formamide.[6]

Step 2: Dehydration to α-Tosyl-(2,4-dichlorobenzyl) isocyanide

The formamide intermediate is then dehydrated using a strong dehydrating agent like phosphorus oxychloride in the presence of a base.

Experimental Protocol:

-

In a three-necked round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe, dissolve N-[α-Tosyl-(2,4-dichlorobenzyl)]formamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add phosphorus oxychloride (2.0 eq.) and stir for 5 minutes at 25°C.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine (6.0 eq.) dropwise via the addition funnel, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the reaction to proceed for 2 hours at 20-30°C.[7]

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like 1-propanol to yield α-Tosyl-(2,4-dichlorobenzyl) isocyanide as a solid.[6][7]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for α-Tosyl-(2,4-dichlorobenzyl) isocyanide.

Key Reactions and Applications in Heterocyclic Synthesis

α-Tosyl-(2,4-dichlorobenzyl) isocyanide is a versatile reagent for the synthesis of various heterocyclic systems, primarily through multicomponent reactions. The electron-withdrawing nature of the 2,4-dichlorophenyl ring is expected to enhance the acidity of the α-proton, potentially facilitating its reactions under milder basic conditions compared to non-halogenated analogues.

The Van Leusen Oxazole Synthesis

One of the most prominent applications of TosMIC and its derivatives is the Van Leusen oxazole synthesis.[8] This reaction allows for the one-pot synthesis of 5-substituted oxazoles from aldehydes.

Mechanism:

-

Deprotonation of α-Tosyl-(2,4-dichlorobenzyl) isocyanide with a suitable base (e.g., K₂CO₃, t-BuOK) generates a carbanion.

-

The carbanion undergoes a nucleophilic addition to an aldehyde, forming an alkoxide intermediate.

-

Intramolecular cyclization via a 5-endo-dig pathway occurs, where the alkoxide attacks the isocyanide carbon to form an oxazoline intermediate.[9]

-

Base-promoted elimination of p-toluenesulfinic acid from the oxazoline leads to the formation of the aromatic 5-substituted oxazole ring.[8]

Diagram of the Van Leusen Oxazole Synthesis Mechanism:

Caption: Mechanism of the Van Leusen oxazole synthesis.

Multicomponent Reactions: Passerini and Ugi Reactions

While the Van Leusen reaction is a cornerstone, the utility of α-Tosyl-(2,4-dichlorobenzyl) isocyanide extends to other powerful MCRs, such as the Passerini and Ugi reactions, which are fundamental in combinatorial chemistry and drug discovery for generating libraries of complex molecules.[2][10]

-

Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[11] The reaction is highly atom-economical and proceeds under mild conditions.

-

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, involving an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound to produce a bis-amide.[12] The reaction is known for its high yields and tolerance of a wide range of functional groups.

The incorporation of the 2,4-dichlorobenzyl moiety via these reactions can be particularly advantageous in medicinal chemistry, as the halogen atoms can participate in halogen bonding or serve as sites for further functionalization, for instance, through cross-coupling reactions.

Quantitative Data and Reaction Scope

While specific yield data for reactions involving α-Tosyl-(2,4-dichlorobenzyl) isocyanide is not extensively reported in the literature, we can extrapolate from closely related analogues. The synthesis of α-tosylbenzyl isocyanide and its 2,4-difluoro analogue are reported with good to excellent yields, suggesting a similar outcome for the 2,4-dichloro derivative.

| Compound | Precursor | Reagents | Yield (%) | Reference |

| α-Tosylbenzyl isocyanide | N-(α-Tosylbenzyl)formamide | POCl₃, Et₃N, THF | 70-76 | [6] |

| α-Tosyl-(2,4-difluorobenzyl) isocyanide | N-[α-Tosyl-(2,4-difluorobenzyl)]formamide | POCl₃, Et₃N, THF | 89.6 | [7] |

| α-Tosyl-(2,4-dichlorobenzyl) isocyanide | N-[α-Tosyl-(2,4-dichlorobenzyl)]formamide | POCl₃, Et₃N, THF | (Predicted) >70 | - |

In its application in the Van Leusen oxazole synthesis, reactions with various aldehydes are expected to proceed with moderate to high yields, influenced by the steric and electronic properties of the aldehyde. Aromatic aldehydes, particularly those with electron-withdrawing groups, are generally good substrates.[13]

Conclusion and Future Outlook

α-Tosyl-(2,4-dichlorobenzyl) isocyanide stands as a potent and versatile reagent for modern organic synthesis. Its straightforward preparation from readily available starting materials and its predictable, yet powerful, reactivity in multicomponent reactions make it an attractive tool for the construction of complex heterocyclic scaffolds. The presence of the 2,4-dichlorophenyl group offers distinct advantages for applications in medicinal chemistry and materials science, providing opportunities for fine-tuning molecular properties and enabling further diversification. As the demand for novel, drug-like molecules continues to grow, the strategic application of such specialized building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Smolego, N., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9449-9504. [Link]

-

van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

-

Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Varadi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 478-494. [Link]

-

R Discovery. (n.d.). Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Bentham Science. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 417-666. [Link]

-

Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-138. [Link]

- Ugi, I., et al. (1994). The Ugi and related reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 1083-1109). Pergamon.

-

ResearchGate. (n.d.). α-Tosylbenzyl Isocyanide. Retrieved from [Link]

-

Vchislo, N. V., et al. (2022). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 19(9), 1086-1102. [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanide synthesis by substitution. Retrieved from [Link]

-

Wang, F., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 20(9), 16864-16874. [Link]

Sources

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 4. Van Leusen Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of α-Tosyl-(2,4-dichlorobenzyl) isocyanide

This guide provides comprehensive safety protocols and handling instructions for α-Tosyl-(2,4-dichlorobenzyl) isocyanide, a reagent of interest for researchers, scientists, and drug development professionals. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are extrapolated from data on structurally similar compounds, such as Tosylmethyl isocyanide (TosMIC) and other isocyanide and isocyanate derivatives. A conservative approach to handling is therefore essential.

Hazard Identification and Risk Assessment

α-Tosyl-(2,4-dichlorobenzyl) isocyanide possesses reactive functional groups—the isocyanide and the tosyl group—that necessitate careful handling. Isocyanides are known for their potent, unpleasant odors and potential toxicity. The primary hazards associated with this class of compounds include:

-

Acute Toxicity : Isocyanide compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Inhalation may cause respiratory irritation, while skin contact can lead to irritation and allergic reactions.[1]

-

Respiratory and Skin Sensitization : A significant risk associated with isocyanates, and by extension isocyanides, is sensitization.[1][2] Initial exposure may not cause a reaction, but subsequent contact, even at low concentrations, can trigger severe allergic responses, including asthma-like symptoms.[2][3]

-

Eye Damage : Contact with the eyes can cause serious irritation or damage.[4]

-

Reactivity : This compound is likely sensitive to moisture, strong acids, and oxidizing agents.[5] Decomposition can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides (SOx).[5][6]

Risk Assessment Summary Table

| Hazard | Route of Exposure | Potential Health Effects | Mitigation Strategy |

| Acute Toxicity | Inhalation, Dermal, Ingestion | Respiratory irritation, skin irritation, potential systemic toxicity. | Engineering controls (fume hood), appropriate PPE, avoid generating dust/aerosols. |

| Sensitization | Inhalation, Dermal | Allergic skin reaction, asthma-like symptoms.[2][3] | Minimize all contact, use appropriate PPE, including respiratory protection. |

| Eye Damage | Ocular | Severe eye irritation, potential for serious damage. | Wear safety goggles and a face shield. |

| Reactivity | Contact with incompatibles | Decomposition, release of toxic gases.[5][6] | Store properly, avoid contact with moisture, acids, and oxidizing agents. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure.

Engineering Controls

All work with α-Tosyl-(2,4-dichlorobenzyl) isocyanide should be conducted in a certified chemical fume hood to control airborne concentrations.[6][7] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[4] A safety shower and eyewash station must be readily accessible.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Respiratory Protection : If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[8] For operations with a higher potential for exposure, a full-face respirator or a powered air-purifying respirator (PAPR) should be considered.[1][9]

-

Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are generally recommended for handling isocyanates and related compounds.[1][9] Standard disposable latex gloves are often not sufficient.[9] Gloves should be inspected before use and disposed of properly after handling the material.[10]

-

Eye and Face Protection : Tightly sealed safety goggles and a face shield are required to protect against splashes.[7][9]

-

Skin and Body Protection : A flame-retardant laboratory coat is the minimum requirement.[7] For larger quantities or tasks with a higher risk of splashing, disposable coveralls should be worn.[1][9]

PPE Selection Workflow

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensure safety and maintain the integrity of the compound.

Handling Procedures

-

Always handle α-Tosyl-(2,4-dichlorobenzyl) isocyanide within a chemical fume hood.[6][7]

-

Avoid the formation of dust and aerosols.[10]

-

Use compatible labware (e.g., glass, stainless steel) and ensure it is dry.

-

Keep the container tightly closed when not in use.[6]

-

Wash hands thoroughly after handling, even if gloves were worn.[11]

-

Do not eat, drink, or smoke in the laboratory.[12]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[4]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7]

-

Refrigerated storage (2-8°C) may be necessary for long-term stability.[8]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][13]

-

Skin Contact : Immediately remove contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation or other symptoms develop.[12]

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[13]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[4]

Spill and Leak Procedures

-

Minor Spills :

-

Evacuate the immediate area.

-

Ensure proper PPE is worn before cleanup.

-

Cover the spill with an inert absorbent material such as sand or vermiculite.[14]

-

Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[8] Do not seal the container tightly, as pressure may build up if a reaction with moisture occurs.[14]

-

Decontaminate the spill area with a suitable solution. A common decontamination solution for isocyanates is a mixture of sodium carbonate (5-10%), liquid detergent (0.2-2%), and water.[14][15]

-

-

Major Spills :

-

Evacuate the laboratory and alert others.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Emergency Response Logic

Caption: Logical flow for responding to emergencies involving α-Tosyl-(2,4-dichlorobenzyl) isocyanide.

Waste Disposal

All waste containing α-Tosyl-(2,4-dichlorobenzyl) isocyanide must be treated as hazardous waste.

-

Collect waste in a designated, clearly labeled, and compatible container.[7]

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Follow all federal, state, and local regulations for hazardous waste disposal.[14]

-

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

Conclusion

While α-Tosyl-(2,4-dichlorobenzyl) isocyanide is a valuable reagent in organic synthesis, its handling demands a high level of caution due to its potential toxicity and reactivity. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the stringent handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

Sysco Environmental. What PPE is required when working with isocyanates?[Link]

- BCA. (2023, October 5).

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

-

Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]

-

Lakeland Industries. (2022, May 17). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

- BenchChem. (2025, December). Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 3-Isocyanophenylisocyanide.

-

Ghosh, A. K., Brindisi, M., & Shah, S. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9436–9493. [Link]

-

Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]

- ChemicalBook. (2025, September 27).

- Patsnap Eureka. (2025, July 10).

-

Binda, C., et al. (2020). The metabolic fate of the isocyanide moiety. Are isocyanides pharmacophore groups neglected by medicinal chemists?. Request PDF. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. [Link]

- Transport Canada. (2025, August 11).

- BenchChem.

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

-

Health and Safety Executive. Construction hazardous substances: Isocyanates. [Link]

- BenchChem.

- American Chemistry Council.

-

Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

-

Pawlak, M., Pobłocki, K., Drzeżdżon, J., & Jacewicz, D. (2024). “Isocyanates and isocyanides - life-threatening toxins or essential compounds?”. Science of The Total Environment, 926, 171887. [Link]

-

U.S. Environmental Protection Agency. Toxicology: Isocyanates Profile. [Link]

-

Chem-Impex. α-Tosyl-(4-chlorobenzyl)isocyanide. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

- Shell, T. A., & Shell, B. K. (2008). REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. Journal of the Tennessee Academy of Science, 83(3-4), 63-66.

- Sigma-Aldrich. (2025, May 20).

- Fisher Scientific.

- Sigma-Aldrich. (2025, April 28).

- Fisher Scientific. (2025, December 22).

-

National Center for Biotechnology Information. a-Tosyl-(4-fluorobenzyl) isocyanide. PubChem Compound Database. [Link]

- Covestro.

- Khlebnikov, A. F., Novikov, M. S., & Kostikov, R. R. (2025, August 6).

- United States Biological. a-Tosyl-(4-chlorobenzyl)

Sources

- 1. compositesone.com [compositesone.com]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lakeland.com [lakeland.com]

- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 13. fishersci.com [fishersci.com]

- 14. fsi.co [fsi.co]

- 15. safetyinnumbers.ca [safetyinnumbers.ca]

Methodological & Application

Application Notes and Protocols for the Use of α-Tosyl-(2,4-dichlorobenzyl) Isocyanide in the Passerini Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Passerini Reaction and the Strategic Role of α-Tosyl-(2,4-dichlorobenzyl) Isocyanide

The Passerini three-component reaction (P-3CR) is a cornerstone of multicomponent reaction chemistry, celebrated for its efficiency and atom economy in generating molecular complexity from simple precursors.[1][2] Discovered by Mario Passerini in 1921, this reaction convenes an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish α-acyloxy amides in a single synthetic operation.[2][3] Its capacity for rapid library synthesis has cemented its importance in medicinal chemistry and drug discovery.[1][2]

This guide focuses on the application of a specialized isocyanide, α-Tosyl-(2,4-dichlorobenzyl) isocyanide , in the Passerini reaction. The unique structural features of this reagent—namely the α-tosyl group and the 2,4-dichlorobenzyl moiety—offer distinct advantages and considerations for synthetic chemists. The tosyl (p-toluenesulfonyl) group, a strong electron-withdrawing group, modulates the reactivity of the isocyanide carbon.[4] Concurrently, the dichlorinated aromatic ring provides a site for potential post-reaction modifications or can itself be a key pharmacophoric element.

These application notes provide a comprehensive framework for employing α-Tosyl-(2,4-dichlorobenzyl) isocyanide in the Passerini reaction, detailing a representative protocol, the mechanistic rationale behind the experimental design, and expected outcomes.

Mechanistic Insights: Causality in the Passerini Reaction

The mechanism of the Passerini reaction is generally accepted to proceed via a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often accelerated.[1][3][5] The reaction is typically third-order, being first-order in each of the three reactants.[1]